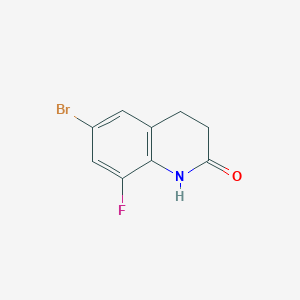

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one

概要

説明

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-BFQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its ability to interact with a variety of biological targets makes it a useful tool in laboratory experiments. In

科学的研究の応用

Synthesis Improvements

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has been instrumental in advancing synthesis techniques in medicinal chemistry. For instance, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by reducing isolation processes and increasing yield by 18%, thus enhancing the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Chemical Synthesis and Application

Efficient synthesis methods have been developed for various derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, contributing significantly to the field of medicinal chemistry. For example, novel synthesis approaches for 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones from 1-Bromo-2-fluorobenzenes have been developed (Kobayashi et al., 2011). Additionally, new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives have been synthesized from related compounds, demonstrating significant antibacterial activity (Abdel‐Wadood et al., 2014).

Biological and Antimicrobial Activities

Derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have shown promising biological activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibited potent antimicrobial activity (Ansari & Khan, 2017). Moreover, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have been explored for their potential in identifying breast tumors in vivo, indicating their utility in medical imaging and cancer research (Rowland et al., 2006).

Advanced Synthesis Techniques

Innovative synthesis techniques involving 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have been developed to produce various functionalized quinolines. These techniques include cobalt salt-catalyzed carbocyclization reactions and methods for creating 4-halogenated 3-fluoroquinolines, crucial for antibiotic synthesis (Cheng et al., 2017; Flagstad et al., 2014).

特性

IUPAC Name |

6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFNRAZIYBSYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)

![Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2959353.png)

![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2959363.png)

![5-chloro-6-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2959364.png)

![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)